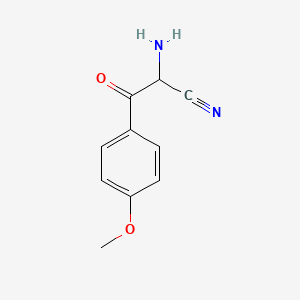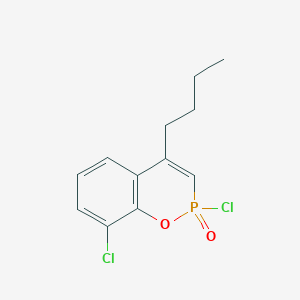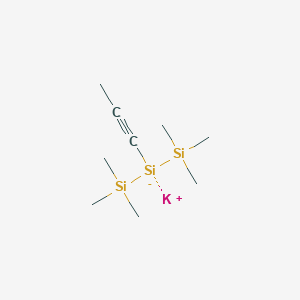
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide is a chemical compound with the molecular formula C9H21KSi3 It is known for its unique structure, which includes a potassium ion bonded to a prop-1-ynyl group and two trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;prop-1-ynyl-bis(trimethylsilyl)silanide typically involves the reaction of a potassium source with a prop-1-ynyl-bis(trimethylsilyl)silane precursor. One common method is to react potassium hydride (KH) with prop-1-ynyl-bis(trimethylsilyl)silane in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the compound. The process may also include purification steps such as recrystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions, reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanols or siloxanes, while reduction reactions may produce simpler silanes. Substitution reactions can result in a wide range of functionalized silanes .
Aplicaciones Científicas De Investigación
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide has several scientific research applications, including:
Biology: The compound can be used in the synthesis of bioactive molecules and as a tool for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which potassium;prop-1-ynyl-bis(trimethylsilyl)silanide exerts its effects involves the interaction of the potassium ion with various molecular targets. The prop-1-ynyl and trimethylsilyl groups can participate in chemical reactions, leading to the formation of new bonds and the modification of existing structures. The specific pathways involved depend on the nature of the reaction and the target molecules .
Comparación Con Compuestos Similares
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide can be compared with other similar compounds, such as:
Potassium bis(trimethylsilyl)amide: Similar in structure but lacks the prop-1-ynyl group.
Potassium trimethylsilylacetylide: Contains a trimethylsilyl group but has a different alkyne structure.
Potassium hexamethyldisilazide: Contains two trimethylsilyl groups but has a different nitrogen-based structure.
Propiedades
Número CAS |
825626-74-2 |
|---|---|
Fórmula molecular |
C9H21KSi3 |
Peso molecular |
252.62 g/mol |
Nombre IUPAC |
potassium;prop-1-ynyl-bis(trimethylsilyl)silanide |
InChI |
InChI=1S/C9H21Si3.K/c1-8-9-10(11(2,3)4)12(5,6)7;/h1-7H3;/q-1;+1 |
Clave InChI |
KDGIHZXTHPZRKM-UHFFFAOYSA-N |
SMILES canónico |
CC#C[Si-]([Si](C)(C)C)[Si](C)(C)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14205756.png)
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14205758.png)
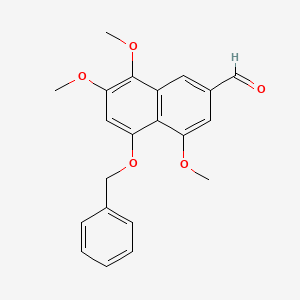
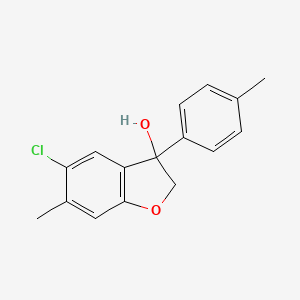
![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)
![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)
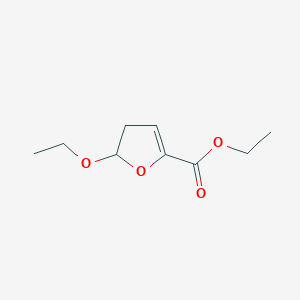
![4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene](/img/structure/B14205801.png)
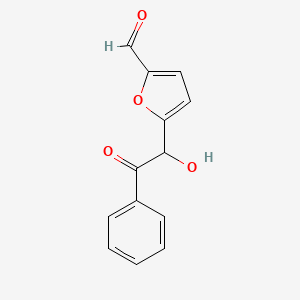

![Aziridine, 2-(bromomethyl)-1-[(2-bromophenyl)methyl]-](/img/structure/B14205808.png)
![1-Ethyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14205822.png)
